molecular formula C15H17ClF3NO B3460849 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide

Cat. No.: B3460849
M. Wt: 319.75 g/mol
InChI Key: OHORBTRXDZYSDQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chloro substituent and a cyclohexylacetamide moiety. The trifluoromethyl group is known for its unique chemical properties, which make this compound of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, carboxylic acids, or amines .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

For example, the compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO/c16-12-7-6-11(15(17,18)19)9-13(12)20-14(21)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHORBTRXDZYSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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